An In-Depth Technical Guide to N-Methyl-N-phenylnitrous amide-13C,d3,15N: Properties, Synthesis, and Application
An In-Depth Technical Guide to N-Methyl-N-phenylnitrous amide-13C,d3,15N: Properties, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-N-phenylnitrous amide, also known as N-nitrosomethylaniline, is a member of the N-nitrosamine class of compounds. These compounds are of significant interest to the pharmaceutical industry and regulatory bodies due to their classification as probable human carcinogens.[1] The presence of nitrosamine impurities in pharmaceutical products is a critical quality and safety concern, necessitating highly sensitive and accurate analytical methods for their detection and quantification at trace levels.[2]
This technical guide focuses on the isotopically labeled analogue, N-Methyl-N-phenylnitrous amide-13C,d3,15N. Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry-based assays, as they exhibit nearly identical chemical and physical properties to the analyte of interest, allowing for accurate correction of matrix effects and variations in sample processing and instrument response.[] The triple labeling with ¹³C, deuterium (d3), and ¹⁵N provides a significant mass shift, ensuring clear differentiation from the unlabeled analyte in complex matrices.[4]
This guide provides a comprehensive overview of the chemical properties, a proposed synthesis route, and a detailed analytical protocol for the use of N-Methyl-N-phenylnitrous amide-13C,d3,15N as an internal standard in the analysis of N-nitrosomethylaniline.
Physicochemical Properties
| Property | Value (Unlabeled) | Value (Labeled: -13C,d3,15N) | Reference(s) |
| Molecular Formula | C₇H₈N₂O | C₆¹³CH₅D₃N¹⁵NO | [][5] |
| Molecular Weight | 136.15 g/mol | 141.16 g/mol | [][5] |
| Appearance | Pale yellow liquid or solid | Not specified (expected to be similar) | [2] |
| Melting Point | 13-15 °C | Expected to be similar | [6][7] |
| Boiling Point | 128 °C at 19 mmHg | Expected to be similar | [8] |
| Density | ~1.13 g/cm³ | Expected to be similar | [9] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, benzene, and chloroform. | Expected to be similar | [2][4] |
Synthesis of N-Methyl-N-phenylnitrous amide-13C,d3,15N
The synthesis of N-Methyl-N-phenylnitrous amide-13C,d3,15N involves the nitrosation of an appropriately labeled precursor, N-methyl-13C,d3-aniline, with a ¹⁵N-labeled nitrosating agent. A plausible synthetic route is outlined below. This proposed synthesis is based on established methods for nitrosamine formation and isotopic labeling.[1][2]
Proposed Synthetic Pathway
Caption: Proposed synthesis of N-Methyl-N-phenylnitrous amide-13C,d3,15N.
Step-by-Step Experimental Protocol (Proposed)
-
Synthesis of N-methyl-13C,d3-aniline:
-
In a round-bottom flask, dissolve aniline in a suitable aprotic solvent such as acetonitrile.
-
Add a non-nucleophilic base, for example, potassium carbonate.
-
Slowly add methyl-13C iodide-d3 to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture to remove the base.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure N-methyl-13C,d3-aniline.
-
-
Nitrosation to form N-Methyl-N-phenylnitrous amide-13C,d3,15N:
-
Caution: N-nitrosamines are potential carcinogens and all manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Dissolve the synthesized N-methyl-13C,d3-aniline in a mixture of water and a suitable organic solvent (e.g., dichloromethane).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite-¹⁵N in water to the cooled and stirred reaction mixture.
-
Carefully add a dilute acid (e.g., hydrochloric acid) dropwise to maintain a slightly acidic pH.
-
Continue stirring at 0-5 °C for 1-2 hours.
-
Separate the organic layer, and wash it with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Methyl-N-phenylnitrous amide-13C,d3,15N.
-
Purify the product by flash column chromatography if necessary.
-
Spectroscopic Characterization
The identity and purity of N-Methyl-N-phenylnitrous amide-13C,d3,15N are confirmed through spectroscopic analysis. Below are the expected spectral characteristics based on the known data for the unlabeled compound and the principles of isotopic labeling.
Mass Spectrometry
The mass spectrum of the labeled compound will show a molecular ion peak corresponding to its increased molecular weight.
-
Expected Molecular Ion [M]⁺: m/z 141.16
-
Common Fragments: The fragmentation pattern is expected to be similar to the unlabeled compound, with characteristic losses of the nitroso group (-NO) and other fragments, adjusted for the isotopic labels.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of the labeled compound will exhibit distinct features due to the presence of ¹³C, deuterium, and ¹⁵N.
-
¹H NMR: The signal corresponding to the methyl protons will be absent due to the substitution with deuterium. The aromatic proton signals are expected to be similar to the unlabeled compound.
-
¹³C NMR: The spectrum will show a signal for the ¹³C-labeled methyl carbon. The coupling between this ¹³C nucleus and the directly attached deuterium atoms will result in a multiplet. The aromatic carbon signals will be similar to the unlabeled compound, though minor isotopic shifts from the ¹⁵N label on the adjacent nitrogen may be observed.
-
¹⁵N NMR: The ¹⁵N NMR spectrum will show a signal for the labeled nitrogen atom, and its chemical shift will be characteristic of a nitrosamine. Coupling to the adjacent ¹³C-labeled methyl group would be expected.
Analytical Application: Quantification of N-Nitrosomethylaniline by LC-MS/MS
N-Methyl-N-phenylnitrous amide-13C,d3,15N is an ideal internal standard for the quantification of N-nitrosomethylaniline in various matrices, particularly in pharmaceutical drug substances and products.
Experimental Workflow
Caption: Experimental workflow for the quantification of N-nitrosomethylaniline using its labeled internal standard.
Detailed LC-MS/MS Protocol (Proposed)
This protocol is a representative method and may require optimization for specific matrices and instrumentation.
-
Preparation of Standards and Solutions:
-
Prepare a stock solution of N-Methyl-N-phenylnitrous amide (unlabeled standard) in methanol at a concentration of 1 mg/mL.
-
Prepare a stock solution of N-Methyl-N-phenylnitrous amide-13C,d3,15N (internal standard, IS) in methanol at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the unlabeled stock solution with a suitable solvent (e.g., 50:50 methanol:water) to achieve concentrations ranging from sub-ppb to several ppb, each containing a fixed concentration of the IS (e.g., 10 ng/mL).
-
-
Sample Preparation:
-
Accurately weigh a known amount of the drug substance or ground drug product into a centrifuge tube.
-
Add a known volume of the IS stock solution to achieve a final concentration similar to that in the calibration standards.
-
Add an appropriate extraction solvent (e.g., methanol or dichloromethane).
-
Vortex or sonicate to ensure thorough extraction.
-
Centrifuge to pellet any undissolved solids.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., start with 10% B, ramp to 90% B, hold, and re-equilibrate).
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI).
-
MRM Transitions (Hypothetical):
-
N-Methyl-N-phenylnitrous amide (Analyte): Q1: 137.1 -> Q3: 77.1 (Phenyl cation)
-
N-Methyl-N-phenylnitrous amide-13C,d3,15N (IS): Q1: 142.2 -> Q3: 77.1 (Phenyl cation)
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the IS.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of N-nitrosomethylaniline in the sample by interpolating its peak area ratio on the calibration curve.
-
Stability and Storage
N-nitrosamines can be sensitive to light and temperature. It is recommended to store N-Methyl-N-phenylnitrous amide-13C,d3,15N, both as a solid and in solution, at low temperatures (e.g., -20°C) and protected from light in amber vials.[1] Stock solutions should be prepared fresh periodically and their stability assessed.
Safety and Handling
N-Methyl-N-phenylnitrous amide is classified as a potential carcinogen.[2] Therefore, both the labeled and unlabeled forms should be handled with extreme caution. All work should be conducted in a certified chemical fume hood, and appropriate personal protective equipment, including gloves, lab coat, and safety glasses, must be worn. All waste materials should be disposed of in accordance with institutional and regulatory guidelines for hazardous chemical waste.
Conclusion
N-Methyl-N-phenylnitrous amide-13C,d3,15N is an invaluable tool for researchers, scientists, and drug development professionals involved in the analysis of nitrosamine impurities. Its use as an internal standard in LC-MS/MS methods provides the accuracy and reliability required to meet stringent regulatory expectations for the control of these potentially carcinogenic substances in pharmaceutical products. This guide provides a comprehensive overview of its properties, a plausible synthetic route, and a detailed analytical protocol to support its effective implementation in the laboratory.
References
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Sanofi Germany, R&D, Integrated Drug Discovery, Isotope Chemistry, Frankfurt am Main, Germany. (2022). Synthesis and Analysis of isotopically stable labelled Nitrosamines as MS standards for Drug Impurity Quality control. Journal of Labelled Compounds and Radiopharmaceuticals, 66(1). [Link]
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Mechanochemistry: Solid phase nitrosation for reference standards synthesis and impurity investigations? (2024, February 21). Nitrosamines Exchange. [Link]
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Protheragen. (n.d.). N-Methyl-N-Phenylnitrous Amide. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Nitrosamines. [Link]
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Carl ROTH. (n.d.). N-Nitroso-N-methylaniline, 10 mg, CAS No. 614-00-6. [Link]
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Taiwan Food and Drug Administration. (2020, August 24). Method of Test for Nitrosamines in Medicines - Multiple Analysis (LC-MS/MS Method). [Link]
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